molecular formula C4H11ClN2O B14114293 (1Z)-N''-Hydroxybutanimidamide HCl

(1Z)-N''-Hydroxybutanimidamide HCl

Cat. No.: B14114293
M. Wt: 138.59 g/mol
InChI Key: HQLFHKFCHMEABO-UHFFFAOYSA-N
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Description

(1Z)-N’'-Hydroxybutanimidamide HCl is a chemical compound with significant interest in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’'-Hydroxybutanimidamide HCl typically involves the reaction of butanamide with hydroxylamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt of the compound. The process requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of (1Z)-N’'-Hydroxybutanimidamide HCl involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’'-Hydroxybutanimidamide HCl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of (1Z)-N’'-Hydroxybutanimidamide HCl include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from the reactions of (1Z)-N’'-Hydroxybutanimidamide HCl depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted butanimidamide compounds.

Scientific Research Applications

(1Z)-N’'-Hydroxybutanimidamide HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (1Z)-N’'-Hydroxybutanimidamide HCl involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1Z)-N’'-Hydroxybutanimidamide HCl include other hydroxyamides and imidamides. These compounds share structural similarities but may differ in their chemical properties and reactivity.

Uniqueness

What sets (1Z)-N’'-Hydroxybutanimidamide HCl apart from similar compounds is its specific configuration and the presence of the hydrochloride salt, which can influence its solubility and stability. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.

Properties

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

IUPAC Name

N'-hydroxybutanimidamide;hydrochloride

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3-4(5)6-7;/h7H,2-3H2,1H3,(H2,5,6);1H

InChI Key

HQLFHKFCHMEABO-UHFFFAOYSA-N

Isomeric SMILES

CCC/C(=N\O)/N.Cl

Canonical SMILES

CCCC(=NO)N.Cl

Origin of Product

United States

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